molecular formula C16H22N2O3S B6571117 N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide CAS No. 946351-03-7

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide

Cat. No.: B6571117
CAS No.: 946351-03-7
M. Wt: 322.4 g/mol
InChI Key: IAXSUMHVZAVDDB-UHFFFAOYSA-N
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Description

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide is a compound with potential applications in various scientific fields, including chemistry, biology, and medicine. It comprises a complex structure with a cyclopropane ring, a sulfonyl group, and a tetrahydroquinoline core, which provide unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide can be achieved through multi-step organic reactions:

  • Starting materials: : Preparation begins with commercially available precursors, such as cyclopropanecarboxylic acid and 1,2,3,4-tetrahydroquinoline.

  • Sulfonylation: : The 1,2,3,4-tetrahydroquinoline is treated with a sulfonylating agent, like propane-1-sulfonyl chloride, under basic conditions to introduce the sulfonyl group.

  • Amidation: : The final step involves coupling the sulfonylated tetrahydroquinoline with cyclopropanecarboxylic acid using coupling reagents such as carbodiimides (e.g., EDCI) to form the amide bond.

Industrial Production Methods

Scaling up for industrial production may involve optimizing reaction conditions and catalysts to improve yields and reduce costs. Continuous flow reactors could be employed for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Oxidative reactions can modify the functional groups within the compound, leading to the formation of derivatives.

  • Reduction: : Reduction reactions may involve the sulfonyl group or the carbonyl group in the carboxamide, potentially altering the compound's reactivity.

  • Substitution: : The aromatic and aliphatic sections can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride for selective reductions.

  • Substitution: : Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

  • Oxidation: : Products could include sulfoxides or sulfones.

  • Reduction: : Potential formation of secondary amines or alcohols.

  • Substitution: : Halogenated derivatives or substituted amides.

Scientific Research Applications

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide has numerous applications:

  • Chemistry: : Used as an intermediate in organic synthesis for creating complex molecules.

  • Medicine: : Investigated for its pharmacological properties, potentially serving as a lead compound for drug development.

  • Industry: : Utilized in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The compound's mechanism of action involves interaction with molecular targets, possibly including enzymes or receptors. The sulfonyl and carboxamide groups facilitate binding to active sites, modulating biological pathways. The cyclopropane ring may provide stability and specificity in binding interactions.

Comparison with Similar Compounds

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide is compared to other tetrahydroquinoline derivatives and sulfonyl-containing amides:

  • Similar Compounds: : N-(quinolin-7-yl)cyclopropanecarboxamide, tetrahydroquinolin-7-ylcarboxamide.

  • Uniqueness: : The combination of the sulfonyl and cyclopropane groups in this compound confers distinct chemical properties and potential biological activities that are not commonly found in similar structures.

The blend of these structural elements offers a unique profile for exploring new chemical reactions and biological interactions, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-2-10-22(20,21)18-9-3-4-12-7-8-14(11-15(12)18)17-16(19)13-5-6-13/h7-8,11,13H,2-6,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXSUMHVZAVDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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